Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate
Overview
Description
Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate is an organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6-position and a methyl group at the 2-position. Additionally, it has a thioether linkage connecting the quinoline ring to a propyl acetate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate typically involves multiple steps:
Formation of 6-methoxy-2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene in the presence of methanol and acetic acid to introduce the methoxy and methyl groups at the desired positions.
Thioether Formation: The 6-methoxy-2-methylquinoline is then reacted with a thiol compound, such as propyl mercaptan, in the presence of a base like sodium hydride or potassium carbonate to form the thioether linkage.
Esterification: Finally, the thioether intermediate is esterified with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol.
Substitution: Sodium ethoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore its therapeutic potential.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thioether linkage can form covalent bonds with cysteine residues in proteins, inhibiting their activity. These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-methylquinoline: Lacks the thioether and acetate moieties, resulting in different chemical and biological properties.
Propyl 4-quinolinylthioacetate: Similar structure but without the methoxy and methyl substitutions on the quinoline ring.
Quinoline-4-thiol: Contains a thiol group directly attached to the quinoline ring, differing in reactivity and applications.
Uniqueness
Propyl [(6-methoxy-2-methyl-4-quinolinyl)thio]acetate is unique due to its specific substitution pattern on the quinoline ring and the presence of both thioether and acetate functionalities. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-7-20-16(18)10-21-15-8-11(2)17-14-6-5-12(19-3)9-13(14)15/h5-6,8-9H,4,7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFLSNEXFWIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C2C=C(C=CC2=NC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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